molecular formula C14H11BrO2 B3099768 (2E)-1-(3-Bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one CAS No. 1354941-69-7

(2E)-1-(3-Bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one

Cat. No. B3099768
CAS RN: 1354941-69-7
M. Wt: 291.14 g/mol
InChI Key: NLWXYRIVXXFOEQ-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2E)-1-(3-Bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one” is a chemical compound with the molecular formula C14H11BrO2 . It has a molecular weight of 291.14 .


Molecular Structure Analysis

The molecular structure of this compound consists of a bromophenyl group, a methylfuran group, and a propenone group . The exact arrangement of these groups in the molecule can be found in the MOL file associated with the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. The molecular weight is 291.14 . Other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Synthetic Methodologies and Intermediates

Chemical compounds similar to “(2E)-1-(3-Bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one” often serve as key intermediates in the synthesis of complex molecules. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials, demonstrates the importance of brominated intermediates in medicinal chemistry. Such methodologies highlight the role of halogenated compounds in synthesizing bioactive molecules, potentially including the synthesis or modification of “this compound” for specific applications (Qiu et al., 2009).

Environmental Impact and Toxicology

Research on compounds like 2,4,6-Tribromophenol, a brominated phenol, is essential for understanding the environmental impact and toxicology of brominated compounds. Such studies are critical for assessing the safety and environmental implications of using and producing brominated organic molecules, which might be relevant for assessing the impact of “this compound” (Koch & Sures, 2018).

Chemosensors

Compounds with bromophenyl and furanyl components are often explored for their potential in developing chemosensors. For instance, fluorescent chemosensors based on structural motifs similar to the one could be developed for detecting metal ions, anions, or organic molecules, indicating a potential application area for “this compound” (Roy, 2021).

Drug Development and Biomedical Research

Though not directly mentioned, compounds with specific functional groups and structural characteristics, like the one , could be pivotal in drug development and biomedical research. For example, the study of molecular mechanisms and pharmacological properties of various compounds provides insights into their therapeutic potential, which could guide the research and development of new drugs or therapeutic agents (Meeran et al., 2017).

properties

IUPAC Name

(E)-1-(3-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c1-10-5-6-13(17-10)7-8-14(16)11-3-2-4-12(15)9-11/h2-9H,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWXYRIVXXFOEQ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(3-Bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-(3-Bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
Reactant of Route 3
Reactant of Route 3
(2E)-1-(3-Bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
Reactant of Route 4
Reactant of Route 4
(2E)-1-(3-Bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
Reactant of Route 5
Reactant of Route 5
(2E)-1-(3-Bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
Reactant of Route 6
Reactant of Route 6
(2E)-1-(3-Bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.